molecular formula C6H8O B7767753 2,4-Hexadienal CAS No. 73506-81-7

2,4-Hexadienal

Cat. No.: B7767753
CAS No.: 73506-81-7
M. Wt: 96.13 g/mol
InChI Key: BATOPAZDIZEVQF-MQQKCMAXSA-N
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Description

2,4-Hexadienal, also known as sorbic aldehyde, is an organic compound with the molecular formula C6H8O. It is characterized by the presence of two conjugated double bonds and an aldehyde group. This compound is found naturally in various plants and is known for its distinctive green, floral, and citrus-like odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Hexadienal can be synthesized through several methods. One common approach involves the aldol condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline as a catalyst in N,N-dimethylacetamide at 125°C .

Industrial Production Methods: Industrial production of this compound often involves the same aldol condensation process but on a larger scale. The reaction is typically carried out in autoclaves with solvents like water, toluene, or N,N-dimethylacetamide .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sorbic acid.

    Reduction: Reduction of this compound can yield 2,4-hexadienol.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents like Grignard reagents can be used for nucleophilic substitution.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

2,4-Hexadienal can be compared with other similar compounds such as:

    2,4-Hexadienol: The reduced form of this compound.

    Sorbic Acid: The oxidized form of this compound.

    2,4-Hexadien-1-ol: Another derivative with similar structural features.

Uniqueness: this compound is unique due to its conjugated double bonds and aldehyde group, which confer distinct reactivity and applications in various fields .

Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienal
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InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+
Source PubChem
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InChI Key

BATOPAZDIZEVQF-MQQKCMAXSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=O
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Isomeric SMILES

C/C=C/C=C/C=O
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Molecular Formula

C6H8O
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DSSTOX Substance ID

DTXSID2025391
Record name (2E,4E)-2,4-Hexadienal
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Molecular Weight

96.13 g/mol
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Physical Description

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green
Record name 2,4-Hexadienal
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Boiling Point

174 °C; 76 °C @ 30 mm Hg
Record name 2,4-HEXADIENAL
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Solubility

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol)
Record name 2,4-HEXADIENAL
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Record name (E,E)-2,4-Hexadienal
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Density

0.898 @ 20 °C, 0.896-0.902 (20°)
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Record name (E,E)-2,4-Hexadienal
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Vapor Pressure

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/
Record name 2,4-Hexadienal
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Mechanism of Action

...Mechanistic studies indicated that the forestomach carcinogenesis in rats and mice may be due to depletion of glutathione as a result of oxidative stress induced by /2,4-Hexadienal/.
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CAS No.

142-83-6, 73506-81-7, 80466-34-8
Record name Sorbaldehyde
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Record name Hexadienal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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